CB1R antagonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

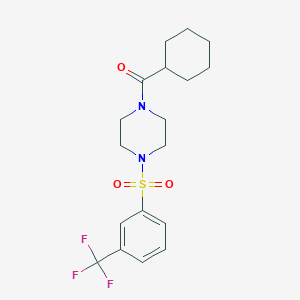

C18H23F3N2O3S |

|---|---|

Molekulargewicht |

404.4 g/mol |

IUPAC-Name |

cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |

InChI |

InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |

InChI-Schlüssel |

CRXJBISLCDTJDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key regulator of appetite, metabolism, and neurotransmission. Its modulation by antagonists has been a significant area of research for therapeutic interventions, particularly in metabolic disorders. This guide provides a detailed examination of the mechanism of action of CB1R antagonists, focusing on their dual roles as competitive antagonists and inverse agonists. We delve into the downstream signaling consequences of CB1R blockade, present quantitative data for prominent antagonists, and provide detailed experimental protocols for their characterization.

Core Mechanism of Action: Antagonism and Inverse Agonism

CB1R antagonists function through two primary mechanisms:

-

Competitive Antagonism: These molecules bind to the same orthosteric site on the CB1R as endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and synthetic agonists. By occupying this site, they physically block the binding of agonists, thereby preventing receptor activation.

-

Inverse Agonism: The CB1R exhibits a degree of constitutive, or basal, activity even in the absence of an agonist. Many CB1R antagonists, such as rimonabant (B1662492) and taranabant, are classified as inverse agonists because they not only block agonist-induced signaling but also suppress this basal receptor activity.[1] This is in contrast to neutral antagonists, which block agonist activity without affecting the receptor's constitutive signaling. The inverse agonistic properties of many CB1R antagonists are thought to contribute significantly to their therapeutic effects, but also to some of their adverse side effects.

Impact on Downstream Signaling Pathways

CB1R primarily couples to the inhibitory G-protein, Gi/o. Antagonism and inverse agonism of CB1R lead to a disinhibition of these signaling cascades, resulting in the following key molecular changes:

-

Adenylyl Cyclase and cAMP: In its active state, CB1R inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1R antagonists, by blocking this inhibition, lead to an increase in cAMP levels. The inverse agonist activity further enhances this effect by reducing the basal inhibitory tone on adenylyl cyclase.

-

Ion Channels: CB1R activation modulates various ion channels, including inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. Antagonists block these effects, thereby influencing neurotransmitter release and neuronal excitability.

-

MAPK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are crucial for cell growth, proliferation, and survival. CB1R activation can modulate these pathways. CB1R antagonists can block agonist-induced phosphorylation of key proteins in these cascades, such as Akt and ERK.[2] For instance, the neuroprotective effects of cannabinoids have been linked to the activation of the PI3K/Akt pathway, an effect that is reversed by CB1R antagonists like rimonabant.[2]

-

β-Arrestin Recruitment: Upon agonist binding and subsequent G-protein coupled receptor kinase (GRK)-mediated phosphorylation, CB1R recruits β-arrestins. This leads to receptor desensitization, internalization, and initiation of G-protein independent signaling. CB1R antagonists block agonist-induced β-arrestin recruitment.

Quantitative Data for Key CB1R Antagonists

The following tables summarize the binding affinities and functional potencies of the well-characterized inverse agonists, rimonabant and taranabant, and the neutral antagonist, AM4113.

Table 1: Binding Affinities (Ki) for Human CB1 Receptor

| Compound | Ki (nM) | Receptor Type | Notes |

| Rimonabant | 1.8 - 13.6 | Human CB1 | Potent inverse agonist.[3] |

| Taranabant | 0.13 | Human CB1 | Potent inverse agonist. |

| AM4113 | 0.89 (Kd) | Human CB1 | Selective neutral antagonist. |

Table 2: Functional Activity at Human CB1 Receptor

| Compound | Assay | Parameter | Value (nM) | Notes |

| Rimonabant | cAMP Inhibition | IC50 | 13.6 | Inverse agonist activity.[3] |

| Rimonabant | β-Arrestin Recruitment | EC50 | 17.3 | Antagonist activity against agonist-induced recruitment.[3] |

| Taranabant | cAMP Inhibition | IC50 | ~205 | Inverse agonist activity.[4] |

| Taranabant | β-Arrestin Recruitment | IC50 | Data not readily available | Expected to antagonize agonist-induced recruitment. |

| AM4113 | cAMP Inhibition | - | No effect | Demonstrates neutral antagonist profile.[5] |

| AM4113 | β-Arrestin Recruitment | - | Data not readily available | Expected to antagonize agonist-induced recruitment. |

Detailed Experimental Protocols

The characterization of a novel CB1R antagonist involves a series of in vitro assays to determine its binding affinity, functional activity (as an antagonist and/or inverse agonist), and its effects on downstream signaling pathways.

Radioligand Binding Assay for CB1R

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing human CB1R (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]CP55,940 (a high-affinity CB1R agonist) or [3H]SR141716A (rimonabant).

-

Test compound (unlabeled antagonist).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known CB1R ligand (e.g., 1 µM CP55,940).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the CB1R membrane preparation (0.2-8 µg protein/well), a fixed concentration of the radioligand (e.g., 0.75 nM [3H]CP55,940), and varying concentrations of the test compound.

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional activity of a test compound as a CB1R antagonist or inverse agonist by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

Cells stably expressing human CB1R (e.g., HEK293 or CHO cells).

-

Test compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

CB1R agonist (e.g., CP55,940) for antagonist mode.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure for Inverse Agonist Mode:

-

Cell Plating: Seed CB1R-expressing cells in a 96-well plate and incubate overnight.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound and incubate for a predetermined time (e.g., 30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity. Calculate the IC50 value.

Procedure for Antagonist Mode:

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a fixed concentration of a CB1R agonist (typically the EC80 concentration) to the wells to inhibit forskolin-stimulated cAMP production.

-

Forskolin Stimulation, Lysis, and Measurement: Follow steps 3-5 from the inverse agonist protocol.

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production indicates antagonist activity.

β-Arrestin Recruitment Assay

Objective: To determine the ability of a test compound to antagonize agonist-induced β-arrestin recruitment to the CB1R.

Materials:

-

Cells engineered to co-express CB1R and a β-arrestin reporter system (e.g., PathHunter β-arrestin cells from DiscoverX, which use enzyme fragment complementation).

-

Test compound.

-

CB1R agonist (e.g., CP55,940).

-

Assay substrate for the reporter system.

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells in a 384-well plate and incubate overnight.

-

Compound Pre-incubation: Add varying concentrations of the test compound to the wells and pre-incubate.

-

Agonist Stimulation: Add a fixed concentration of a CB1R agonist (typically the EC80 concentration for β-arrestin recruitment) to stimulate the interaction between CB1R and β-arrestin.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the assay substrate according to the manufacturer's protocol and measure the resulting signal (e.g., chemiluminescence).

-

Data Analysis: Plot the signal intensity against the log concentration of the test compound. A decrease in the agonist-induced signal indicates antagonist activity. Calculate the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

Diagram 1: CB1R Agonist Signaling Pathway

Caption: Agonist activation of CB1R initiates multiple downstream signaling cascades.

Diagram 2: CB1R Antagonist/Inverse Agonist Mechanism

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Regulation of PI3K/Akt/GSK-3 pathway by cannabinoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel cannabinoid CB1 receptor neutral antagonist AM4113 suppresses food intake and food-reinforced behavior but does not induce signs of nausea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel CB1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1][2] Central to this system is the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) but also found in various peripheral tissues, including adipose tissue, liver, pancreas, and skeletal muscle.[2][3] The activation of CB1R is implicated in regulating metabolism, pain, memory, and appetite.[4][5] This has made CB1R a significant target for therapeutic intervention, particularly for metabolic disorders like obesity.[3][6]

The first-generation CB1R antagonist, rimonabant (B1662492), was approved in Europe for the treatment of obesity and showed considerable efficacy.[3][5] However, it was later withdrawn from the market due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation, which were attributed to its action within the CNS.[3][7] This setback has since redirected research efforts towards the development of a new generation of CB1R antagonists with improved safety profiles.[1][7] Current strategies focus on two main approaches: developing peripherally restricted antagonists that cannot cross the blood-brain barrier (BBB), thereby avoiding CNS-related side effects, and designing "neutral" antagonists that block the receptor without the inverse agonist activity that may have contributed to the adverse effects of earlier compounds.[5][6][7][8]

This guide provides a technical overview of the core principles in the discovery and synthesis of novel CB1R antagonists, focusing on signaling pathways, drug discovery workflows, pharmacological data of new compounds, and detailed experimental protocols.

CB1 Receptor Signaling Pathways

CB1R activation triggers a complex network of intracellular signaling cascades. While primarily coupled to inhibitory G-proteins (Gi/o), evidence shows it can also interact with other G-protein subtypes and signal through G-protein-independent pathways.[5][9][10]

-

Gi/o-Protein Coupled Pathway: This is the canonical signaling pathway for CB1R. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][10][11] The released Gβγ subunits can directly modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4][5][11] This collective action typically results in the inhibition of neurotransmitter release at presynaptic terminals.[4][10]

-

Other G-Protein Coupling: In some cellular contexts, CB1R can couple to Gs proteins, which stimulates adenylyl cyclase and increases cAMP production.[9][10] Coupling to Gq/11 proteins can activate phospholipase C (PLC), leading to calcium mobilization, while G12/13 coupling can activate Rho-associated protein kinase (ROCK) signaling pathways.[9][10]

-

G-Protein-Independent Signaling (β-Arrestin): Following activation and phosphorylation, CB1Rs can recruit β-arrestin molecules.[9][10] This interaction is crucial for receptor desensitization and endocytosis. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating downstream cascades, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2.[9][10]

General Workflow for CB1R Antagonist Discovery

The development of novel CB1R antagonists follows a structured drug discovery pipeline, from initial concept to preclinical evaluation. The primary goal of modern workflows is to identify compounds with high potency and selectivity for CB1R, while engineering properties that ensure peripheral restriction or a neutral antagonist profile to avoid CNS side effects.

Novel CB1R Antagonists: Synthesis and Data

Research has moved beyond the diarylpyrazole scaffold of rimonabant to explore novel chemical classes with improved properties.[12][13] A key strategy involves increasing the molecular weight and polar surface area or introducing specific functional groups to limit BBB penetration.[6][14] Below is a summary of representative novel CB1R antagonists.

Table 1: Pharmacological Data of Selected Novel CB1R Antagonists

| Compound | Scaffold Type | CB1R Ki or IC50 (nM) | CB2R Ki or IC50 (nM) | Selectivity (CB2/CB1) | Key Features |

| Rimonabant | Diarylpyrazole | ~2 | >1000[15] | >500 | First-generation; CNS penetrant; Inverse agonist.[5] |

| AM281 | Diarylpyrazole | 12[16] | 4200[16] | 350 | Analog of rimonabant developed as a potential imaging agent.[16] |

| AM4113 | Diarylpyrazole | - | - | - | Neutral antagonist; reduces addictive behaviors without rimonabant-like side effects.[7][8] |

| BNS808 | Tricyclic | <100[14][17] | >100-fold vs CB1R[14][17] | >100 | Peripherally selective; effective in reducing body weight and liver triglycerides in obese mice.[17][18] |

| QD13 | Quinazolinone | - | - | - | Pyrazole-quinazolinone derivative; shows central and peripheral antagonistic activity in vivo.[1] |

| UVI3502 | Not specified | IC50Hi: 0.026[19] | Moderate affinity | ~10 | Novel antagonist that blocks agonist stimulation in key brain areas.[19][20] |

| TM38837 | Not specified | - | - | - | Peripherally restricted antagonist developed by 7TM Pharma.[5] |

Note: Data is compiled from various sources and experimental conditions may differ. Ki represents binding affinity, while IC50 represents the concentration causing 50% inhibition.

The synthesis of these novel antagonists often involves multi-step processes. For instance, the creation of pyrazole (B372694) derivatives, a common scaffold, can start from materials like 1-(thiophen-2-yl)-1-propanone and proceed through a nine-step synthetic sequence.[21] Tricyclic antagonists like the BNS series are synthesized by attaching different chemical moieties to a core molecular building block to optimize for peripheral selectivity.[17]

Key Experimental Protocols

The characterization of novel CB1R antagonists relies on a suite of standardized in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Ki) of a test compound for the CB1 and CB2 receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a novel antagonist by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

-

Materials:

-

Membrane preparations from cells overexpressing human or rodent CB1R and CB2R (e.g., CHO or HEK293 cells) or from rodent brain tissue (for CB1R) and spleen (for CB2R).[16]

-

Radioligand: Typically [3H]CP55,940 (agonist) or [3H]SR141716A (antagonist).[3]

-

Test compound (novel antagonist) at various concentrations.

-

Non-specific binding control: A high concentration of a known, non-radiolabeled CB1R ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Parallel incubations are performed in the presence of a saturating concentration of a non-labeled ligand to determine non-specific binding.

-

Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that displaces 50% of the specific binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (for Functional Activity)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.

-

Objective: To characterize the functional effect of a novel compound on CB1R-mediated G-protein activation.

-

Materials:

-

Membrane preparations expressing CB1R.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in their inactive state).

-

A known CB1R agonist (e.g., CP55,940) for antagonist-mode experiments.[19]

-

Test compound.

-

Assay buffer.

-

-

Protocol:

-

Pre-incubate membranes with the test compound (for antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of agonist).

-

Add [35S]GTPγS and GDP to the mixture.

-

Incubate to allow for G-protein activation and [35S]GTPγS binding.

-

Separate bound from free [35S]GTPγS via rapid filtration.

-

Quantify bound radioactivity by scintillation counting.

-

Interpretation:

-

Agonist: Stimulates [35S]GTPγS binding above basal levels.

-

Neutral Antagonist: Has no effect on its own but blocks the stimulation caused by an agonist.[19]

-

Inverse Agonist: Decreases basal [35S]GTPγS binding.

-

-

In Vivo Cannabinoid Tetrad Model

This is a classic behavioral assay in mice to assess the central effects of cannabinoid ligands. A CB1R antagonist is expected to block the effects induced by a CB1R agonist.[1]

-

Objective: To evaluate the in vivo antagonist activity of a compound in the CNS.

-

Procedure:

-

Administer the test compound (potential antagonist) to mice.

-

After a set pre-treatment time, administer a standard dose of a CB1R agonist (e.g., CP55,940 or WIN-55,212-2).[1][17]

-

At the time of peak agonist effect, assess the four cardinal signs of cannabinoid activity:

-

Hypomotility: Measure locomotor activity in an open field.

-

Catalepsy: Measure the time the mouse remains immobile on an elevated bar (bar test).

-

Analgesia: Measure the pain response latency on a hot plate or in a tail-flick test.

-

Hypothermia: Measure core body temperature with a rectal probe.

-

-

-

Interpretation: A centrally-acting antagonist will dose-dependently reverse the four effects induced by the agonist.[1] A peripherally restricted antagonist would not be expected to reverse these centrally-mediated effects.[17]

Conclusion

The field of CB1R antagonist discovery has evolved significantly since the withdrawal of rimonabant. The initial promise of this drug class for treating obesity and metabolic syndrome remains a powerful driver of research. The current focus is firmly on designing novel antagonists that avoid the psychiatric side effects of their predecessors by restricting their action to the periphery or by engineering a neutral antagonist profile.[6][7] Compounds like BNS808 demonstrate the potential of peripherally selective antagonists to achieve therapeutic benefits in animal models without inducing CNS-mediated adverse effects.[17] The continued exploration of diverse chemical scaffolds, guided by detailed pharmacological characterization and a deep understanding of CB1R signaling, holds the key to unlocking the full therapeutic potential of CB1R blockade.

References

- 1. Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inversago.com [inversago.com]

- 3. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. mdpi.com [mdpi.com]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent advances in CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jbclinpharm.org [jbclinpharm.org]

- 16. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

pharmacological profile of "CB1R antagonist 1"

As a large language model, I cannot provide information on a compound designated as "CB1R antagonist 1." This name is a generic placeholder and does not correspond to a specific, publicly recognized chemical entity. The development of new pharmaceutical compounds involves rigorous and lengthy preclinical and clinical research, and compounds are typically identified by specific alphanumeric codes or official names once they reach certain developmental milestones.

To generate the in-depth technical guide you have requested, please provide the specific, recognized name of the CB1 receptor antagonist you are interested in. Examples of well-known CB1R antagonists include:

-

Rimonabant (SR141716A)

-

Taranabant (MK-0364)

-

Surinabant (SR147778)

-

Otenabant (CP-945,598)

Once you provide a specific compound name, I can proceed to gather the necessary pharmacological data, experimental protocols, and create the requested visualizations.

Therapeutic Potential of CB1R Antagonists in Obesity: A Technical Guide

Introduction

The global obesity epidemic continues to present a significant public health challenge, driving the prevalence of associated comorbidities such as type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease (NAFLD).[1][2] The endocannabinoid system (ECS), particularly the cannabinoid type 1 receptor (CB1R), has been identified as a critical regulator of energy homeostasis, appetite, and metabolism.[3][4] Overactivity of the ECS is a hallmark of obesity, making the CB1R a compelling therapeutic target.[1][5][6] First-generation CB1R antagonists demonstrated significant efficacy in promoting weight loss and improving metabolic parameters.[3][7][8] However, their development was halted due to severe neuropsychiatric side effects, including anxiety and depression, stemming from their action on central nervous system (CNS) receptors.[6][7][9]

This guide provides an in-depth technical overview of the therapeutic potential of CB1R antagonists for obesity, summarizing clinical data, detailing experimental protocols for their evaluation, and exploring the rationale behind the development of next-generation, peripherally restricted agents designed to mitigate CNS-related adverse events while retaining metabolic benefits.[1][10]

First-Generation CB1R Antagonists: Efficacy and Limitations

The initial wave of CB1R antagonists, including rimonabant (B1662492), taranabant (B1681927), and surinabant, were brain-penetrant inverse agonists that proved effective in reducing body weight and improving cardiometabolic risk factors in large-scale clinical trials.[3][11]

Clinical Efficacy

The Rimonabant in Obesity (RIO) program, a series of four phase III trials, established the efficacy of rimonabant.[2] Patients treated with 20 mg/day of rimonabant experienced significantly greater weight loss and improvements in several metabolic markers compared to placebo.[2][8][12][13] Similarly, clinical trials for taranabant showed dose-dependent weight loss.[11][14][15]

Table 1: Summary of Clinical Trial Efficacy for First-Generation CB1R Antagonists (1-Year Data)

| Drug (Trial/Dose) | N (Treated) | Mean Weight Change vs. Placebo (kg) | Waist Circumference Change vs. Placebo (cm) | HDL-C Change vs. Placebo (%) | Triglycerides Change vs. Placebo (%) |

|---|---|---|---|---|---|

| Rimonabant (RIO-North America, 20 mg) | 673 | -4.7 kg[12] | -3.6 cm[12] | +7.2%[12] | -13.2%[12] |

| Rimonabant (RIO-Europe, 20 mg) | ~328 | -6.6 kg | -6.1 cm | +15.5% | -5.8% |

| Rimonabant (RIO-Lipids, 20 mg) | ~256 | -6.9 kg | -6.7 cm | +15.7% | -14.1% |

| Rimonabant (RIO-Diabetes, 20 mg) | ~256 | -4.1 kg | Not Reported | +8.3% | -10.3% |

| Rimonabant (Pooled RIO, 20 mg) | 3,165 | -4.9 kg[13] | -4.7 cm[13] | +9.2%[13] | -14.8%[13] |

| Taranabant (High-Dose Study, 2 mg) | 414 | -4.0 kg[11] | Not Reported | Not Reported | Not Reported |

| Taranabant (High-Dose Study, 4 mg) | 415 | -5.5 kg[11] | Not Reported | Not Reported | Not Reported |

| Taranabant (Diabetes Study, 2 mg) | Not Specified | -2.9 kg[15] | Not Reported | Not Reported | Not Reported |

Note: Data compiled from multiple sources.[11][12][13][15] Placebo groups also experienced weight loss due to concomitant diet and exercise advice.

Adverse Effects and Withdrawal

Despite their metabolic benefits, the therapeutic utility of first-generation CB1R antagonists was undermined by their adverse effect profile. The blockade of central CB1 receptors, which are crucial for mood and anxiety regulation, led to a significant increase in psychiatric adverse events. Rimonabant was withdrawn from the European market in 2008, and the development of taranabant and other similar compounds was discontinued (B1498344) due to these safety concerns.[6][7][9][11]

Table 2: Key Adverse Events Leading to Discontinuation of First-Generation CB1R Antagonists

| Adverse Event Category | Rimonabant (20 mg) | Taranabant (2-4 mg) | Consequence |

|---|---|---|---|

| Psychiatric | Increased incidence of depressive disorders, anxiety, and suicidal ideation.[6][9][13] | Dose-related increases in anxiety, depression, and irritability.[11][14] | Drug withdrawal from market and termination of clinical development programs.[3][9][11] |

| Gastrointestinal | Nausea, diarrhea.[2][12][13] | Nausea, vomiting, diarrhea.[11][15] | Generally mild to moderate but contributed to discontinuation rates. |

| Nervous System | Dizziness.[2][13] | Dizziness.[15] | Contributed to overall tolerability issues. |

Mechanism of Action

CB1R antagonists exert their anti-obesity effects through both central and peripheral mechanisms.[16] They act as inverse agonists, binding to the receptor and promoting an inactive conformational state, which is opposite to the effects of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[7][16]

Central and Peripheral Pathways

-

Central Action: In the CNS, particularly the hypothalamus, CB1Rs are integral to appetite regulation.[1][16] Antagonism of these receptors leads to a reduction in food intake (hypophagia) and a decrease in the rewarding properties of palatable food.[3][16]

-

Peripheral Action: CB1Rs are also expressed in peripheral tissues involved in energy metabolism, including adipose tissue, liver, skeletal muscle, and the pancreas.[3][6] Blockade of peripheral CB1Rs has been shown to increase energy expenditure, enhance insulin (B600854) sensitivity, reduce hepatic lipogenesis, and promote the browning of white adipose tissue, effects that are partly independent of weight loss.[1][3][17][18]

Rationale for Peripherally Restricted Antagonists

The discovery that many of the metabolic benefits of CB1R antagonism are mediated by peripheral receptors led to the hypothesis that restricting these drugs to the periphery could retain therapeutic efficacy while avoiding the CNS side effects.[3][5][6] This approach forms the basis for the development of second and third-generation CB1R antagonists.[3][10]

Next-Generation Peripherally Restricted CB1R Antagonists

To overcome the limitations of the first-generation drugs, current research focuses on developing CB1R antagonists with limited or no ability to cross the blood-brain barrier.[10][18] These compounds are designed to have physicochemical properties (e.g., higher polarity, larger size) that restrict their CNS penetration.[19]

Recent clinical data for next-generation compounds are emerging. For instance, monlunabant, an oral CB1 inverse agonist, has shown promise in early trials.

Table 3: Preclinical and Clinical Data for a Next-Generation CB1R Antagonist

| Compound | Development Stage | Key Findings |

|---|---|---|

| Monlunabant | Phase IIa | In a 16-week trial, patients receiving the 10 mg dose experienced an average weight loss of 15 lbs, compared to 1.5 lbs for placebo.[20] Mild to moderate neuropsychiatric side effects (anxiety, irritability) were reported, though less severe than first-generation agents.[9][20] |

| RTI1092769 | Preclinical | In a diet-induced obesity mouse model, this peripherally selective antagonist inhibited weight gain, improved glucose utilization, and reduced hepatic steatosis without significantly impacting food intake, suggesting a primary peripheral metabolic effect.[18] |

| INV-202 | Phase Ib | This peripherally restricted antagonist, acquired by Novo Nordisk, is designed to avoid the blood-brain barrier.[19] Early data supports its potential to provide metabolic benefits without central side effects. |

Key Experimental Protocols for Preclinical Evaluation

Rigorous preclinical evaluation is essential for advancing novel CB1R antagonists. This involves using specific animal models and standardized assays to assess efficacy and safety.

Animal Models of Obesity

Rodent models are fundamental for studying obesity and testing therapeutic agents.[21][22]

-

Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks or months to induce an obese phenotype that closely mimics common human obesity, including insulin resistance and dyslipidemia.[23]

-

Genetic Models:

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia and severe obesity.[21][23]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese and diabetic phenotype.[21][23]

-

Zucker (fa/fa) Rats: These rats also possess a leptin receptor mutation and are a common model for studying obesity and metabolic syndrome.[21][23]

-

Measurement of Food Intake

Accurately quantifying food intake is crucial for determining if a compound's weight-loss effect is due to appetite suppression or increased energy expenditure.[24][25]

-

Manual Weighing: A known amount of food is provided, and the remaining food is weighed at fixed intervals (e.g., daily). This method is simple but labor-intensive and provides low temporal resolution.[24][26]

-

Automated Systems: Computer-controlled systems continuously monitor the weight of a food hopper, providing high-resolution data on meal patterns, size, and frequency with minimal human intervention.[24][25]

-

Pellet Dispensing/Operant Systems: Devices like the Feeding Experimentation Device (FED3) can be used in home cages.[27] They dispense food pellets when a rodent performs an action (e.g., a nose-poke), allowing for the simultaneous measurement of food intake and motivational behavior.[27]

Glucose Tolerance Test (GTT)

The GTT is a standard procedure to assess how quickly an injected glucose load is cleared from the blood, providing a measure of insulin sensitivity and glucose metabolism.[28][29]

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

-

Fasting: Fast mice for 4-6 hours prior to the test. Transfer animals to a clean cage with access to water but not food.[30][31]

-

Baseline Blood Glucose (t=0): Obtain a small blood sample (e.g., <5 µL) from the tail tip. Measure blood glucose using a standard glucometer and record the value.[29]

-

Glucose Administration: Weigh each mouse to calculate the precise dose. Prepare a sterile 20% dextrose (glucose) solution.[29] Administer the glucose solution via intraperitoneal (IP) injection at a dose of 1-2 g/kg body weight.[29][31] Start a timer immediately after injection.

-

Blood Glucose Monitoring: Collect blood samples from the tail tip at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.[29][30] Record the glucose level at each time point.

-

Data Analysis: Plot blood glucose concentration against time for each animal or group. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. An improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.

CB1R antagonists have demonstrated undeniable therapeutic potential for treating obesity and its metabolic complications. The clinical failure of the first-generation agents due to centrally mediated psychiatric side effects provided a crucial lesson, redirecting the field toward the development of peripherally restricted antagonists.[3][6] This strategy aims to uncouple the profound metabolic benefits from the adverse CNS effects. Early results from next-generation compounds are promising, suggesting that targeting peripheral CB1Rs can improve glucose homeostasis, reduce hepatic steatosis, and promote weight loss.[18][20] Continued research, guided by rigorous preclinical evaluation and carefully designed clinical trials, will be essential to determine if this refined approach can finally deliver a safe and effective CB1R-based therapy for the management of obesity.

References

- 1. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives of CB1 Antagonist in Treatment of Obesity: Experience of RIO-Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]

- 6. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs | MDPI [mdpi.com]

- 8. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Can CB1 Inhibitors Make a Comeback in Obesity? - BioSpace [biospace.com]

- 10. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]

- 21. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 67.20.83.195 [67.20.83.195]

- 27. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glucose Tolerance Test in Mice [bio-protocol.org]

- 29. mmpc.org [mmpc.org]

- 30. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 31. IP Glucose Tolerance Test in Mouse [protocols.io]

The Role of Cannabinoid Receptor 1 (CB1R) Antagonists in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic syndrome—a cluster of conditions including central obesity, dyslipidemia, hyperglycemia, and hypertension—has driven a search for novel therapeutic targets. Among these, the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a key regulator of energy balance and metabolism. This technical guide provides an in-depth analysis of the role of CB1R antagonists in metabolic syndrome, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Introduction: The Endocannabinoid System and Metabolic Regulation

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including appetite, energy expenditure, and nutrient metabolism. The ECS primarily consists of endogenous cannabinoid ligands (endocannabinoids), such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG); the cannabinoid receptors CB1 and CB2; and the enzymes responsible for endocannabinoid synthesis and degradation.

CB1 receptors are predominantly expressed in the central nervous system, particularly in areas that regulate appetite and food intake, such as the hypothalamus and limbic system. They are also found in peripheral tissues that are key to metabolic regulation, including adipose tissue, the liver, skeletal muscle, and the pancreas. Overactivation of the ECS is associated with the pathophysiology of metabolic syndrome. In states of overnutrition, there is an upregulation of endocannabinoid tone, which contributes to increased appetite, de novo lipogenesis, and insulin (B600854) resistance. This has led to the hypothesis that blocking CB1R could be a viable therapeutic strategy for treating obesity and related metabolic disorders.

CB1R Antagonists: Therapeutic Potential and Challenges

The first generation of CB1R antagonists, such as rimonabant (B1662492), taranabant, and surinabant, demonstrated significant efficacy in preclinical and clinical studies for weight loss and improvement of metabolic parameters. However, these compounds were associated with centrally-mediated adverse effects, including anxiety, depression, and suicidal ideation, which ultimately led to the withdrawal of rimonabant from the market and the discontinuation of other clinical programs. These neuropsychiatric side effects are a direct consequence of blocking CB1R in the central nervous system.

Current research efforts are focused on developing second-generation CB1R antagonists with improved safety profiles. These strategies include the development of peripherally restricted antagonists that do not cross the blood-brain barrier, as well as allosteric modulators and antagonists with biased signaling properties.

Quantitative Efficacy of First-Generation CB1R Antagonists

The following tables summarize the quantitative data from key clinical trials of first-generation CB1R antagonists in patients with obesity and metabolic syndrome.

Table 1: Effects of Rimonabant on Anthropometric and Metabolic Parameters

| Parameter | Placebo | Rimonabant (20 mg/day) | Study Duration | Reference |

| Weight Change (kg) | -1.6 to -2.6 | -4.7 to -8.7 | 1-2 years | |

| Waist Circumference (cm) | -2.0 to -2.9 | -4.7 to -8.5 | 1-2 years | |

| HDL Cholesterol (%) | +7.9 to +9.8 | +15.5 to +23.8 | 1 year | |

| Triglycerides (%) | -0.6 to +5.5 | -5.3 to -14.9 | 1 year | |

| Adiponectin (%) | +12.0 | +38.0 | 1 year | |

| HbA1c (%) in T2DM | -0.1 | -0.7 | 1 year |

Table 2: Effects of Taranabant on Weight Loss

| Parameter | Placebo | Taranabant (2-8 mg/day) | Study Duration | Reference |

| Weight Change (kg) | -2.2 | -5.4 to -7.5 | 1 year |

Table 3: Effects of Surinabant in Preclinical Models

| Parameter | Vehicle | Surinabant | Animal Model | Reference |

| Food Intake (% change) | 0 | -20 to -40 | Diet-induced obese mice | |

| Body Weight (% change) | 0 | -10 to -15 | Diet-induced obese mice |

Key Experimental Protocols in CB1R Antagonist Research

This section details the methodologies for key experiments used to characterize the efficacy and mechanism of action of CB1R antagonists.

CB1R Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the CB1 receptor.

-

Materials: Cell membranes expressing human CB1R, [3H]CP-55,940 (radioligand), test compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4), glass fiber filters, scintillation counter.

-

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the CB1R-expressing cell membranes, [3H]CP-55,940, and either the test compound or vehicle.

-

Incubate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2).

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound using competitive binding analysis software.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This test assesses the effect of a CB1R antagonist on glucose disposal.

-

Materials: Mice or rats, CB1R antagonist, glucose solution (e.g., 2 g/kg body weight), handheld glucometer, blood collection supplies (e.g., tail-nick lancets, capillaries).

-

Protocol:

-

Fast the animals overnight (e.g., 16 hours) with free access to water.

-

Administer the CB1R antagonist or vehicle at a predetermined time before the glucose challenge (e.g., 60 minutes).

-

Take a baseline blood sample (t=0) from the tail vein and measure blood glucose.

-

Administer the glucose solution via oral gavage.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Measurement of Food Intake and Energy Expenditure in Rodents

This protocol evaluates the impact of a CB1R antagonist on energy balance.

-

Materials: Rodents, metabolic cages (e.g., indirect calorimetry system), CB1R antagonist, standard or high-fat diet.

-

Protocol:

-

Acclimate the animals to individual housing in the metabolic cages.

-

Administer the CB1R antagonist or vehicle.

-

Continuously monitor food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity for a set period (e.g., 24-48 hours).

-

Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization (carbohydrate vs. fat).

-

Calculate energy expenditure using the Weir equation or a similar formula.

-

Analyze the data to determine the effects of the compound on food intake, energy expenditure, and physical activity.

-

Signaling Pathways and Mechanisms of Action

CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of CB1R blocks the downstream signaling cascades that are tonically activated by endocannabinoids in metabolic tissues.

Central Regulation of Appetite

In the hypothalamus, CB1R activation promotes the expression of orexigenic neuropeptides (e.g., NPY, AgRP) and inhibits anorexigenic neuropeptides (e.g., POMC, CART), leading to increased food intake. CB1R antagonists reverse these effects.

The Structure-Activity Relationship of CB1 Receptor Antagonists: A Technical Guide

An In-depth Examination of Rimonabant (B1662492) and a New Generation of Antagonists for Researchers and Drug Development Professionals

Introduction

The cannabinoid receptor 1 (CB1R), a G-protein coupled receptor predominantly expressed in the central nervous system and various peripheral tissues, plays a crucial role in regulating energy homeostasis, appetite, and metabolism. Its modulation has been a significant focus of drug discovery efforts, particularly for the treatment of obesity and related metabolic disorders. The discovery of the first selective CB1R antagonist, rimonabant (SR141716A), marked a pivotal moment in this field.[1][2] Rimonabant, a 1,5-diarylpyrazole derivative, demonstrated clinical efficacy in reducing body weight and improving metabolic profiles.[3][4] However, its therapeutic journey was cut short due to centrally mediated adverse effects, including anxiety and depression, leading to its withdrawal from the market.[5][6]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of rimonabant and its analogues, which represent the foundational "CB1R antagonist 1" class. We will delve into the key structural modifications that influence binding affinity and functional activity, present quantitative data in structured tables for comparative analysis, and provide detailed experimental protocols for the key assays used in the characterization of these compounds. Furthermore, this guide will explore the SAR of other classes of CB1R antagonists and visualize the intricate signaling pathways and experimental workflows.

Structure-Activity Relationship of Diarylpyrazole Antagonists

The SAR of rimonabant and its analogues is well-characterized and revolves around modifications at four key positions of the 1,5-diarylpyrazole scaffold: the C3 carboxamide substituent, the N1-phenyl ring, the C5-phenyl ring, and the C4 position.[7]

C3 Position: The Carboxamide Moiety

The N-piperidinylcarboxamide group at the C3 position is a critical determinant of antagonist activity. Modifications in this region have been extensively explored to optimize potency and pharmacokinetic properties.

-

Amide Substitutions: Replacement of the piperidine (B6355638) ring with other cyclic amines or acyclic alkylamides has been investigated. The nature and size of the substituent significantly impact binding affinity.

-

Bioisosteric Replacements: The carboxamide group has been replaced with other functional groups, such as sulfonamides, imides, and methylenediamides, to explore different chemical space while maintaining key interactions with the receptor.[8]

N1 and C5 Positions: The Diaryl System

The two phenyl rings at the N1 and C5 positions are essential for high-affinity binding.

-

N1-Phenyl Ring: The 2,4-dichloro substitution pattern on the N1-phenyl ring of rimonabant is optimal for potent antagonist activity. Altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems generally leads to a decrease in affinity.

-

C5-Phenyl Ring: A para-substituted phenyl ring at the C5 position is crucial. The 4-chlorophenyl group in rimonabant contributes significantly to its high affinity. Replacing the chlorine with other halogens (e.g., bromine in surinabant/SR147778) or other small lipophilic groups can maintain or even enhance potency.[9]

C4 Position: Modulating Potency and Selectivity

The C4 position of the pyrazole (B372694) ring offers a site for fine-tuning the pharmacological profile.

-

Small Alkyl Groups: The methyl group at the C4 position of rimonabant is not essential for binding but can influence potency. Replacing it with other small alkyl groups, such as an ethyl group in surinabant, can lead to increased potency.[9]

-

Polar Substituents: Introduction of polar substituents at this position has been explored to develop peripherally restricted antagonists with reduced brain penetration, aiming to mitigate the central side effects observed with rimonabant.[10]

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of rimonabant and selected analogues at the CB1 receptor.

| Compound | N1-Substituent | C5-Substituent | C4-Substituent | C3-Substituent | hCB1 Ki (nM) | hCB1 IC50 (nM) (Functional Assay) |

| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methyl | N-Piperidinylcarboxamide | 1.8 - 45 | ~85.3 (antagonist Ke) |

| Surinabant (SR147778) | 2,4-Dichlorophenyl | 4-Bromophenyl | Ethyl | N-Piperidinylcarboxamide | 0.56 (rat), 3.5 (human) | 9.6 (MAPK assay) |

| AM251 | 2,4-Dichlorophenyl | 4-Iodophenyl | Methyl | N-Piperidinylcarboxamide | 7.49 | - |

| Ibipinabant (SLV319) | 2,4-Dichlorophenyl | 4-Chlorophenyl | H | N-methyl-N'-[(4-chlorophenyl)sulfonyl]-carboxamidine | 22 (IC50) | - |

| Analogue 1 | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methyl | N-Methyl-N-propylcarboxamide | 15 | - |

| Analogue 2 | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methyl | N,N-Dimethylcarboxamide | >1000 | - |

Data compiled from multiple sources.[3][8][9][11][12]

Structure-Activity Relationship of Other CB1R Antagonist Classes

While the diarylpyrazoles represent a major class of CB1R antagonists, other chemical scaffolds have been developed, driven by the need to improve upon the safety profile of rimonabant.

Acyclic Amide and Sulfonamide Antagonists

-

Taranabant (MK-0364): This acyclic amide was a potent and selective CB1R inverse agonist that also progressed to late-stage clinical trials before being discontinued (B1498344) due to psychiatric side effects. Its development highlighted that adverse effects were likely a class effect of central CB1R blockade.

Peripherally Restricted Antagonists

A key strategy to avoid the central side effects of CB1R antagonists has been the development of compounds with limited brain penetration. This is typically achieved by increasing the polar surface area or introducing charged groups to the molecule. These efforts have led to the discovery of novel antagonists with improved safety profiles in preclinical models.[10]

Experimental Protocols

The characterization of CB1R antagonists relies on a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue.

-

Radioligand: [3H]CP-55,940 or [3H]SR141716A.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled CB1R ligand (e.g., 10 µM WIN 55,212-2).

-

Test compounds.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 5-20 µg of protein per well), and various concentrations of the test compound.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value (e.g., 0.5-2 nM for [3H]CP-55,940).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of CB1R activation.

Materials:

-

Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

CB1R agonist (e.g., CP-55,940 or WIN 55,212-2).

-

Test compounds (antagonists).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Plate the CB1R-expressing cells in a 96-well plate and grow to confluence.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the CB1R agonist (typically at its EC80) along with forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the CB1R. Antagonists will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane preparations from cells expressing human CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

CB1R agonist (e.g., CP-55,940).

-

Test compounds (antagonists).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

Procedure:

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP (typically 10-30 µM), and various concentrations of the test antagonist.

-

Agonist Stimulation: Add a fixed concentration of the CB1R agonist.

-

Initiate Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Model: Diet-Induced Obesity in Mice

This model is used to evaluate the efficacy of CB1R antagonists in reducing body weight and improving metabolic parameters in an obesity setting.[13][14][15][16][17]

Animals:

-

Male C57BL/6J mice are commonly used.

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is fed a standard chow diet.

-

Compound Administration: Administer the test antagonist (e.g., via oral gavage or intraperitoneal injection) daily for a period of 2-4 weeks. A vehicle control group receives the vehicle solution.

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Metabolic Assessments: At the end of the treatment period, perform metabolic assessments such as:

-

Glucose Tolerance Test (GTT): To assess glucose homeostasis.

-

Insulin (B600854) Tolerance Test (ITT): To assess insulin sensitivity.

-

Body Composition Analysis: Using techniques like DEXA to measure fat and lean mass.

-

Plasma Analysis: Collect blood to measure levels of glucose, insulin, triglycerides, and cholesterol.

-

-

Tissue Analysis: Harvest tissues such as the liver and adipose tissue for histological analysis (e.g., to assess steatosis) and gene expression studies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the CB1 receptor and the general workflows for antagonist characterization.

Caption: CB1 Receptor Signaling Pathways.

Caption: GPCR Antagonist Drug Discovery Workflow.

Caption: Structure-Activity Relationship (SAR) Study Logic.

Conclusion

The study of CB1R antagonists, spearheaded by the development of rimonabant, has provided invaluable insights into the role of the endocannabinoid system in health and disease. While the first generation of these compounds was hampered by central nervous system side effects, the extensive SAR knowledge gained has paved the way for the rational design of new generations of antagonists with improved safety profiles. The ongoing efforts to develop peripherally restricted CB1R antagonists hold significant promise for the treatment of metabolic disorders without the adverse psychiatric effects. This technical guide serves as a foundational resource for researchers in the field, providing the necessary data, protocols, and conceptual frameworks to advance the development of safer and more effective CB1R-targeted therapies.

References

- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cannabinoid receptor 1 (CB1) antagonism enhances glucose utilisation and activates brown adipose tissue in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Hepatic CB1 receptor is required for development of diet-induced steatosis, dyslipidemia, and insulin and leptin resistance in mice [jci.org]

- 15. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diet-induced obesity murine model [protocols.io]

- 17. Diet-Induced Obesity in Cannabinoid-2 Receptor Knockout Mice and Cannabinoid Receptor 1/2 Double-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of CB1R Antagonists on Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Cannabinoid 1 Receptor (CB1R) antagonists on food intake, with a focus on the widely studied compounds AM251 and Rimonabant (SR141716A). This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support preclinical research and drug development in the field of metabolic disorders.

Quantitative Effects of CB1R Antagonists on Food Intake

The administration of CB1R antagonists consistently leads to a reduction in food intake across various animal models. The following tables summarize the dose-dependent effects of AM251 and Rimonabant on food consumption in rats and mice.

Table 1: Effect of AM251 on Food Intake in Rodents

| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Duration of Effect | Key Findings |

| Male Lewis Rats | AM251 | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Up to 6 days | A single injection significantly reduced cumulative food intake for 6 days at all doses.[1] |

| Male Sprague-Dawley Rats | AM251 | 1, 3, 10 | Intraperitoneal (i.p.) | Acute | Dose-dependently suppressed intake of standard chow, high-fat, and high-carbohydrate diets.[2] |

| Diet-Induced Obese Mice | AM251 | 0.3, 1.0, 3.0 | Intraperitoneal (i.p.) | 15 days | Daily injections selectively decreased the consumption of a palatable, high-sugar/fat diet. |

Table 2: Effect of Rimonabant (SR141716A) on Food Intake in Rodents

| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Duration of Effect | Key Findings |

| Diet-Induced Obese C57BL/6J Mice | Rimonabant | 3, 10 | Oral gavage | 5 weeks | 10 mg/kg induced a transient reduction in food intake, most significant in the first week (-48%).[3][4][5] |

| Lean and Obese Zucker Rats | Rimonabant | 3, 10, 30 | Oral gavage | 7 days | Dose-dependently decreased daily food intake in both lean and obese rats, with a greater effect in obese animals.[6] |

| Food-Deprived ICR Mice | Rimonabant | 1, 3, 10 | Intraperitoneal (i.p.) | Acute (1 hour) | Dose-dependently decreased food consumption after a 24-hour fast.[7] |

Experimental Protocols

Accurate assessment of the in vivo effects of CB1R antagonists on food intake requires standardized and well-controlled experimental protocols. Below are detailed methodologies for conducting such studies in a preclinical setting.

Animal Models and Housing

-

Species and Strain: Male Wistar or Sprague-Dawley rats, and C57BL/6J mice are commonly used. For obesity studies, diet-induced obese (DIO) models or genetic models like the Zucker (fa/fa) rat are employed.[6]

-

Housing: Animals should be individually housed in a controlled environment with a 12-hour light/dark cycle and stable temperature and humidity. This allows for accurate measurement of individual food intake.

-

Acclimation: A minimum of one week of acclimation to the housing facility is recommended before any experimental procedures.

Drug Preparation and Administration

-

Vehicle: The choice of vehicle is critical for ensuring the solubility and stability of the CB1R antagonist. A common vehicle for AM251 and Rimonabant is a mixture of ethanol, Tween 80 (or another surfactant), and saline.

-

Route of Administration: Intraperitoneal (i.p.) injection is a frequent route for acute and sub-chronic studies due to its rapid systemic delivery. Oral gavage is used for studies mimicking clinical administration.[3][4][5]

-

Dosing: Doses should be calculated based on the animal's body weight, which should be recorded daily.

Food Intake Measurement

-

Habituation: Prior to the experiment, animals should be habituated to the specific diet and the procedure of food measurement.

-

Measurement Schedule: Food intake is typically measured at several time points following drug administration (e.g., 1, 2, 4, 8, and 24 hours) to capture both the initial and sustained effects of the compound. For chronic studies, daily measurements are standard.[8]

-

Procedure:

-

Provide a pre-weighed amount of food in a specialized food hopper designed to minimize spillage.

-

At each time point, remove the hopper and weigh the remaining food.

-

Calculate the amount of food consumed by subtracting the final weight from the initial weight.

-

Account for any spillage by placing a collection tray beneath the hopper and weighing the spilled food.

-

Pair-Feeding Studies

To distinguish between the effects of a CB1R antagonist on body weight due to reduced food intake versus other metabolic effects, a pair-feeding study is essential.

-

Design:

-

Group 1 (Ad libitum Control): Receives vehicle and has free access to food.

-

Group 2 (Drug-Treated): Receives the CB1R antagonist and has free access to food.

-

Group 3 (Pair-Fed Control): Receives vehicle and is given the same amount of food consumed by the drug-treated group on the previous day.

-

-

Interpretation: If the body weight of the drug-treated group is significantly lower than that of the pair-fed group, it suggests that the antagonist has metabolic effects beyond the reduction of food intake.

Signaling Pathways and Experimental Workflow

CB1R Signaling in Appetite Regulation

CB1 receptor signaling plays a crucial role in the central and peripheral regulation of appetite. Activation of CB1R generally promotes hunger (orexigenic effects), while antagonism of the receptor leads to a reduction in food intake (anorexigenic effects).[9][10][11][12]

Caption: CB1R signaling pathway in the central regulation of food intake.

Typical Experimental Workflow for In Vivo Food Intake Studies

The following diagram illustrates a standard workflow for assessing the effects of a test compound on food intake in rodents.

Caption: Experimental workflow for in vivo food intake studies.

References

- 1. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cannabinoid CB1 antagonists SR 141716A and AM 251 suppress food intake and food-reinforced behavior in a variety of tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Food intake behavior protocol [protocols.io]

- 9. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to CB1R Antagonist 1 (Rimonabant/SR141716A) as a Research Tool for the Endocannabinoid System

Introduction: The Endocannabinoid System and the CB1 Receptor

The endocannabinoid system (ECS) is a ubiquitous and critical neuromodulatory system that plays a pivotal role in regulating a vast array of physiological processes. Its primary components include endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol), the metabolic enzymes that synthesize and degrade them, and the cannabinoid receptors. The two most well-characterized receptors are the Cannabinoid Receptor Type 1 (CB1R) and Type 2 (CB2R).

CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the mammalian brain, predominantly located on presynaptic nerve terminals.[1] Their activation by endocannabinoids or exogenous agonists typically leads to the inhibition of neurotransmitter release. This mechanism underlies the ECS's role in modulating processes such as appetite, pain perception, memory, and mood.[2] Given its central role, the CB1R is a major target for pharmacological research and therapeutic development.

To unravel the complex functions of the ECS, selective antagonists are indispensable research tools.[3] The first potent and selective antagonist developed for the CB1R was Rimonabant (B1662492) , also known by its research code SR141716A .[3][4] This molecule has been instrumental in characterizing the physiological and pathophysiological roles of the CB1R, allowing researchers to block receptor activity and observe the functional consequences.[5][6] This guide provides a technical overview of Rimonabant as a prototypical "CB1R antagonist 1," focusing on its pharmacological properties, mechanism of action, and application in key experimental protocols.

Pharmacological Profile of Rimonabant (SR141716A)

Rimonabant is a diarylpyrazole derivative that acts as a potent, selective, and orally active antagonist of the CB1 receptor.[3][5] Its utility as a research tool is defined by its specific binding characteristics and its distinct mechanism of action.

Binding Affinity and Selectivity

Rimonabant exhibits a high affinity for the CB1R with Ki values consistently reported in the low nanomolar range.[5][7] Crucially, it demonstrates a very high selectivity for CB1R over CB2R, with reported Ki values for CB2R being over 500-fold higher, typically in the micromolar range.[5] This selectivity is essential for ensuring that its effects in experimental systems can be confidently attributed to the blockade of CB1R.

Inverse Agonism

While initially described as a neutral antagonist, extensive research has revealed that Rimonabant is more accurately classified as an inverse agonist .[2][7][8] Many GPCRs, including the CB1R, can exhibit a certain level of basal or constitutive activity even in the absence of an agonist. A neutral antagonist blocks the binding of an agonist but does not affect this basal activity. In contrast, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8][9] This property is critical, as the observed effects of Rimonabant in vitro and in vivo may result from either blocking the effects of endogenous cannabinoids or from reducing the receptor's intrinsic signaling.[8] This dual action makes Rimonabant a powerful tool but also requires careful interpretation of experimental results.

Quantitative Pharmacological Data